N-(3-chloro-4-fluorophenyl)-2,1,3-benzoxadiazole-4-sulfonamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-2,1,3-benzoxadiazole-4-sulfonamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzoxadiazole ring, a sulfonamide group, and a substituted phenyl ring with chlorine and fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2,1,3-benzoxadiazole-4-sulfonamide typically involves the reaction of 3-chloro-4-fluoroaniline with 2,1,3-benzoxadiazole-4-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2,1,3-benzoxadiazole-4-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The sulfonamide group can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used in substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound .
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-2,1,3-benzoxadiazole-4-sulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has a similar structure but contains a thiazole ring instead of a benzoxadiazole ring.
N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: This compound features a pyrazolo[4,3-b]pyridine ring and is known for its activity as a positive allosteric modulator of the metabotropic glutamate receptor 4.
Uniqueness
Its benzoxadiazole ring and sulfonamide group contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H7ClFN3O3S |
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Molecular Weight |
327.72 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2,1,3-benzoxadiazole-4-sulfonamide |
InChI |
InChI=1S/C12H7ClFN3O3S/c13-8-6-7(4-5-9(8)14)17-21(18,19)11-3-1-2-10-12(11)16-20-15-10/h1-6,17H |
InChI Key |
ARLDESJPKBSEPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NON=C2C(=C1)S(=O)(=O)NC3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
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